molecular formula C10H14BrNO2S2 B3151962 5-bromo-N-cyclohexylthiophene-2-sulfonamide CAS No. 725215-55-4

5-bromo-N-cyclohexylthiophene-2-sulfonamide

Cat. No.: B3151962
CAS No.: 725215-55-4
M. Wt: 324.3 g/mol
InChI Key: VSTKBQITYZAPLY-UHFFFAOYSA-N
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Description

5-bromo-N-cyclohexylthiophene-2-sulfonamide is a synthetic sulfonamide derivative of significant interest in medicinal chemistry research, particularly in the ongoing effort to combat multi-drug resistant bacterial infections. As part of the 5-bromo-N-alkylthiophene-2-sulfonamide family, this compound is a key intermediate for synthesizing novel antibacterial agents through further cross-coupling reactions . Key Research Applications and Value The primary research value of this compound lies in its potential as a template for developing new therapies against carbapenem-resistant bacteria. Recent studies on closely related analogs have demonstrated high potency against challenging pathogens like New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae (NDM-KP) sequence type 147, a critical-priority pathogen identified by the WHO . One such analog (3b) exhibited exceptionally strong activity with a Minimum Inhibitory Concentration (MIC) of 0.39 μg/mL and a Minimum Bactericidal Concentration (MBC) of 0.78 μg/mL, indicating it is a promising candidate for antibacterial development . In-silico studies suggest this class of compounds acts through hydrogen bond and hydrophobic interactions with bacterial target proteins . Handling and Compliance This product is intended For Research Use Only . It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions, using personal protective equipment and working in a well-ventilated environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-cyclohexylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S2/c11-9-6-7-10(15-9)16(13,14)12-8-4-2-1-3-5-8/h6-8,12H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTKBQITYZAPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Thiophene and Sulfonamide Moieties in Drug Discovery

The foundation of 5-bromo-N-cyclohexylthiophene-2-sulfonamide is built upon two pharmacologically significant scaffolds: thiophene (B33073) and sulfonamide.

The thiophene nucleus is a five-membered heterocyclic compound that is considered a "privileged" structure in medicinal chemistry. nih.govrsc.org Its structural similarity to a benzene ring allows it to act as a bioisostere, which can improve physicochemical properties, metabolic stability, and binding affinity of a parent compound. nih.gov Thiophene and its derivatives are integral components of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, and antihypertensive properties. researcher.lifecognizancejournal.comnih.gov The versatility and accessible modification sites of the thiophene ring have made it a focal point for medicinal chemists designing novel pharmaceuticals. nih.govresearcher.life Commercially available drugs containing a thiophene ring include the anti-inflammatory agents tiaprofenic acid and tenidap, as well as the asthma medication zileuton. nih.govcognizancejournal.com

The sulfonamide functional group (R−S(=O)₂−NR₂) is another cornerstone of drug development. wikipedia.org While historically associated with "sulfa drugs," the first class of broadly effective systemic antibiotics, the applications of the sulfonamide moiety have expanded dramatically. wikipedia.orgajchem-b.com This functional group is now found in a diverse range of non-antibiotic medications. These include thiazide and loop diuretics (e.g., hydrochlorothiazide, furosemide), sulfonylureas for treating diabetes (e.g., glipizide, glyburide), and certain COX-2 inhibitors like celecoxib. wikipedia.orgclevelandclinic.org The sulfonamide group's ability to serve as a building block in synthetic chemistry and its wide range of pharmacological activities, such as anticancer, antidiabetic, and antiviral properties, underscore its enduring importance in modern drug discovery. ajchem-b.comajchem-b.comresearchgate.net

Historical Context and Therapeutic Applications of Sulfonamide Based Agents

The journey of sulfonamide-based drugs began in the 1930s in the laboratories of Bayer AG. wikipedia.org In 1932, the first sulfonamide, Prontosil, was discovered to have a strong protective action against bacterial infections in live animals, though it was inactive in a test tube. wikipedia.org This discovery was monumental, as Prontosil became the first medicine capable of effectively treating a range of systemic bacterial infections, heralding the dawn of the antibiotic revolution. wikipedia.orgajchem-b.com

Sulfonamides function as bacteriostatic agents, meaning they inhibit the growth and multiplication of bacteria rather than killing them directly. wikipedia.orgrxlist.com They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid. wikipedia.org Since bacteria must synthesize their own folic acid to survive and humans obtain it from their diet, this pathway is an effective and selective target for antimicrobial therapy. rxlist.com

The initial success against infections caused by streptococci led to the development of thousands of sulfonamide derivatives with improved efficacy and reduced toxicity. wikipedia.org Beyond their foundational role as antibacterials for conditions like urinary tract infections, sulfonamides have been developed into a multitude of drug classes with diverse therapeutic applications. wikipedia.orgdrugs.com

Table 1: Therapeutic Applications of Sulfonamide-Containing Drugs

Therapeutic Class Example Drugs Primary Application
Antibiotics Sulfamethoxazole, Sulfasalazine Bacterial Infections, Inflammatory Bowel Disease
Diuretics Hydrochlorothiazide, Furosemide, Chlorthalidone High Blood Pressure, Fluid Retention
Antidiabetics Glyburide, Glipizide, Tolbutamide Type 2 Diabetes
Anticonvulsants Sultiame, Acetazolamide Seizures, Glaucoma
Anti-inflammatory Celecoxib Arthritis, Pain
Antiretrovirals Darunavir HIV Infection

| Anticancer Agents | Vemurafenib | Metastatic Melanoma |

This table provides examples of the broad therapeutic utility of the sulfonamide moiety. wikipedia.orgclevelandclinic.orgajchem-b.comdrugs.com

Rationale for Bromine and Cyclohexyl Substituents in Thiophene Sulfonamide Scaffolds

The specific decoration of the thiophene (B33073) sulfonamide scaffold with bromine and cyclohexyl groups is a deliberate strategy in medicinal chemistry to modulate the molecule's properties.

The introduction of halogen atoms, a strategy known as "halogenation," is a common tactic in drug design. ump.edu.plBromine , in particular, can be introduced into a lead compound to enhance its biological profile. ump.edu.plsemanticscholar.org The advantages of "bromination" can include an increase in therapeutic activity and a beneficial effect on the drug's metabolism and duration of action. ump.edu.plsemanticscholar.org The presence of a bromine atom can influence drug-target interactions through the formation of "halogen bonds," a type of non-covalent interaction with biological macromolecules that can improve binding affinity and selectivity. ump.edu.pl Bromine's lipophilic nature may also facilitate better membrane permeability and cellular uptake. researchgate.net

The cyclohexyl group is an aliphatic, cyclic substituent that serves several important functions in drug design. pharmablock.comwikipedia.org It is often used as a bioisostere for other chemical groups, such as a phenyl ring or a t-butyl group. pharmablock.com Unlike the flat phenyl ring, the three-dimensional chair-like conformation of the cyclohexyl group can provide more contact points with a target protein, potentially leading to stronger binding. pharmablock.com Replacing a flexible alkyl chain with a more rigid cyclohexyl ring reduces the conformational entropy of the molecule, which can also contribute to better binding affinity. pharmablock.com In some cases, exchanging a cyclopentyl group for a cyclohexyl group has been shown to result in a systematic increase in ligand-protein affinity. mdpi.com

Computational Chemistry Approaches in the Study of 5 Bromo N Cyclohexylthiophene 2 Sulfonamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for understanding how a ligand, such as 5-bromo-N-cyclohexylthiophene-2-sulfonamide, might interact with a biological target, typically a protein or enzyme.

Prediction of Optimal Binding Conformations and Modes

Molecular docking simulations can predict the most favorable binding conformations of a ligand within the active site of a target protein. For sulfonamide derivatives, these simulations are instrumental in elucidating the specific interactions that contribute to their biological effects. In a study on related 5-bromo-N-alkylthiophene-2-sulfonamides, a derivative, 5-bromo-N-propylthiophene-2-sulfonamide, was investigated through in-silico tests against a protein from New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae (PDB ID: 5N5I). nih.gov The simulations revealed that the compound engaged in both hydrogen bonding and hydrophobic interactions within the protein's active site. nih.gov Such predictions are vital for understanding the mechanism of action and for the rational design of more potent analogs. The predicted binding mode helps to visualize how the thiophene (B33073) ring, the sulfonamide group, and the cyclohexyl moiety of this compound could be spatially arranged to maximize interactions with the target.

Identification of Key Amino Acid Residues Involved in Binding

A significant outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For the analogous compound, 5-bromo-N-propylthiophene-2-sulfonamide, docking studies against the protein with PDB ID: 5N5I indicated interactions with a range of amino acid residues within the active pocket. nih.gov While the specific residues for the N-cyclohexyl derivative would require a dedicated study, the types of interactions observed for similar molecules provide a foundational understanding. For instance, the nitrogen atom of the sulfonamide group in a related benzothieno[3,2-d]pyrimidin-4-one sulfonamide derivative was found to form a hydrogen bond with Gln-192, while one of the oxygen atoms of the SO2NH2 group formed a hydrogen bond with His-90 in the active site of cyclooxygenase-2 (COX-2). mdpi.com This highlights the importance of the sulfonamide group in anchoring the ligand to the target protein.

Table 1: Key Interactions in Molecular Docking of a Related Sulfonamide This table is illustrative and based on findings for a similar compound, 5-bromo-N-propylthiophene-2-sulfonamide, docked against PDB ID: 5N5I.

Interaction TypeInvolved Moiety of LigandPotential Interacting Amino Acid Residues
Hydrogen BondingSulfonamide group (NH and SO2)Asp, Glu, His, Asn, Ser
Hydrophobic InteractionsThiophene ring, Cyclohexyl groupPhe, Trp, Pro, Val, Ala

Estimation of Binding Affinities and Scoring Functions

Molecular docking programs employ scoring functions to estimate the binding affinity between a ligand and its target. These scores provide a quantitative measure to rank different ligands or different binding poses of the same ligand. A lower binding energy generally indicates a more stable and favorable interaction. For instance, in a study of 5-bromoindole-2-carboxylic acid hydrazone derivatives, a compound exhibited a binding energy of -8.76 kcal/mol against VEGFR tyrosine kinase, indicating a strong interaction. d-nb.info While specific binding affinity data for this compound is not available, such computational estimations are crucial for prioritizing compounds for further experimental testing. The quantitative structure-activity relationship (QSAR) approach also relies on such descriptors to correlate with biological activities. ijnrd.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.org These models are invaluable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds.

Development of 2D and 3D QSAR Models (CoMFA, CoMSIA, HQSAR)

QSAR models can be developed in two or three dimensions. 2D-QSAR models use descriptors that are derived from the 2D representation of a molecule, such as molecular weight and logP. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of molecules and their surrounding interaction fields.

CoMFA calculates steric and electrostatic fields around a set of aligned molecules to generate a QSAR model. For a series of thienopyrimidine derivatives, a CoMFA model yielded a significant cross-validated correlation coefficient (q²) of 0.514, indicating good predictive ability. nih.govresearchgate.net

CoMSIA , in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often leading to more predictive models. nih.govresearchgate.net For the same thienopyrimidine series, the best CoMSIA model showed a q² of 0.541. nih.govresearchgate.net The contour maps generated from these models provide a visual representation of which regions around the molecule are favorable or unfavorable for activity, guiding further structural modifications.

Hologram QSAR (HQSAR) is a 2D-QSAR technique that uses molecular holograms, which are fragment fingerprints, to correlate with biological activity. This method does not require molecular alignment, which can be a challenging step in 3D-QSAR.

Table 2: Overview of QSAR Models and Their Applications

QSAR ModelDimensionalityKey DescriptorsPrimary Application
2D-QSAR2DPhysicochemical properties, topological indicesPredicting activity based on 2D structural features.
CoMFA3DSteric and electrostatic fieldsIdentifying favorable steric and electrostatic regions for activity.
CoMSIA3DSteric, electrostatic, hydrophobic, H-bond fieldsProviding a more detailed understanding of structure-activity relationships.
HQSAR2DMolecular fragment fingerprints (holograms)Rapid screening and prediction without the need for 3D alignment.

Correlation of Structural Descriptors with Biological Activity

The core of any QSAR study is the correlation of molecular descriptors with a measured biological activity. These descriptors can be physicochemical, electronic, or steric in nature. For example, a QSAR study on xanthone (B1684191) derivatives as anti-tuberculosis agents found a correlation between electronic parameters (atomic charges) and the inhibitory concentration (IC50). nih.gov The resulting equation allowed for the prediction of activity for new derivatives. nih.gov

Predictive Modeling for the Design of Novel Analogues

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, serves as a cornerstone in the rational design of novel analogues of this compound. tiu.edu.iqnih.gov QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence a desired biological outcome, these models can forecast the activity of yet-to-be-synthesized analogues. researchgate.netresearchgate.net

For a series of thiophene sulfonamides, including analogues of this compound, a typical QSAR study would involve the calculation of a wide array of molecular descriptors. These can be categorized as follows:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as partial atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching. nih.gov

Once these descriptors are calculated for a training set of molecules with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. nih.gov A robust and validated QSAR model can then be used to screen a virtual library of novel this compound analogues, prioritizing the most promising candidates for synthesis and experimental testing. tiu.edu.iq This predictive approach significantly reduces the time and resources required for the discovery of new and more potent compounds. researchgate.net

Table 1: Key Molecular Descriptors in Predictive Modeling of Sulfonamide Analogues

Descriptor Category Examples Relevance to Analogue Design
Electronic HOMO/LUMO energies, Partial Charges Influences reactivity and interaction with target binding sites.
Steric Molecular Volume, Surface Area Determines the fit within the target's binding pocket.
Hydrophobic LogP, Polar Surface Area Affects membrane permeability and pharmacokinetic properties.
Topological Connectivity Indices, Shape Indices Encodes structural features related to biological activity.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of this compound and its complexes with biological macromolecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of conformational changes, binding events, and the energetic landscape of molecular interactions.

A critical application of MD simulations is the assessment of the conformational stability of the complex formed between this compound and its protein target. nih.gov After an initial docking of the ligand into the protein's active site, a long-timescale MD simulation is performed to observe the evolution of the complex. Key metrics used to analyze conformational stability include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms from their initial positions is monitored over the simulation trajectory. A stable and converging RMSD value suggests that the complex has reached a stable conformational state.

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues or ligand atoms provides insight into their flexibility. Regions of the protein or parts of the ligand that exhibit high fluctuations may be involved in conformational changes upon binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of a stable binding interaction.

These analyses help to validate the initial docking pose and provide confidence in the predicted binding mode of this compound.

MD simulations go beyond a static picture of binding and reveal the dynamic nature of the interactions between this compound and its target. nih.gov The sulfonamide moiety, the thiophene ring, the bromine atom, and the cyclohexyl group can all participate in a variety of non-covalent interactions, including:

Hydrogen Bonds: The sulfonamide group is a proficient hydrogen bond donor and acceptor. MD simulations can track the formation and breaking of these bonds with specific amino acid residues in the binding pocket.

Hydrophobic Interactions: The cyclohexyl and thiophene rings can engage in favorable hydrophobic interactions with nonpolar residues of the protein.

Halogen Bonds: The bromine atom on the thiophene ring can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms.

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands, such as analogues of this compound. nih.govdrugdesigndata.org FEP simulations involve "alchemically" transforming one ligand into another within the protein binding site and in solution. The difference in the free energy of these transformations provides a highly accurate prediction of the difference in binding affinity between the two ligands. acs.org

The binding free energy of a single ligand can also be estimated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approaches. researchgate.net These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with solvation free energies. While less computationally expensive than FEP, they provide a valuable estimation of the binding affinity.

Table 2: Comparison of Binding Free Energy Calculation Methods

Method Description Computational Cost Accuracy
Free Energy Perturbation (FEP) Alchemical transformation of one ligand into another. chemrxiv.org High High
MM-PBSA/MM-GBSA Combines molecular mechanics energy with solvation models. Moderate Moderate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound. researchgate.netmdpi.com These calculations are fundamental for rationalizing the molecule's reactivity, spectroscopic properties, and intermolecular interactions.

DFT calculations are routinely used to determine key electronic properties of this compound:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are crucial indicators of a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of these frontier orbitals also reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net

Electrophilicity Index (ω): This global reactivity descriptor, derived from the HOMO and LUMO energies, quantifies the ability of a molecule to accept electrons. researchgate.netijarset.com A higher electrophilicity index indicates a greater propensity to act as an electrophile. The electrophilicity index can be calculated using the following formula: ω = (μ^2) / (2η), where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2) and η is the chemical hardness (η ≈ (E_LUMO - E_HOMO) / 2). physchemres.orgreddit.com

These quantum chemical descriptors provide a fundamental understanding of the intrinsic reactivity of this compound, which is essential for predicting its behavior in chemical reactions and biological systems.

Table 3: Key Quantum Chemical Descriptors

Descriptor Definition Significance
HOMO Energy (E_HOMO) Energy of the highest occupied molecular orbital. Relates to the ability to donate an electron.
LUMO Energy (E_LUMO) Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept an electron.
HOMO-LUMO Gap (ΔE) ΔE = E_LUMO - E_HOMO Indicator of chemical reactivity and kinetic stability. mdpi.com
Electrophilicity Index (ω) A measure of the molecule's ability to accept electrons. Predicts electrophilic behavior. ijarset.com

Simulation of Spectroscopic Properties (e.g., FT-IR, UV-Vis Spectra)

Theoretical calculations are instrumental in the analysis and interpretation of the spectroscopic properties of molecules. Methods such as Density Functional Theory (DFT) are frequently employed to simulate vibrational (FT-IR) and electronic (UV-Vis) spectra, providing a detailed understanding of the molecule's structure and electronic transitions.

For a molecule like this compound, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), can predict the vibrational frequencies corresponding to its various functional groups. These simulations allow for the assignment of specific absorption bands in an experimental FT-IR spectrum. For instance, characteristic vibrational modes for the sulfonamide group (S=O and S-N stretching), the thiophene ring (C-S, C=C, and C-H vibrations), and the cyclohexyl moiety (C-H stretching and bending) can be calculated. The computed frequencies and intensities help in confirming the molecular structure and understanding the vibrational dynamics.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a common approach to simulate UV-Vis absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, these calculations can predict the maximum absorption wavelengths (λmax) associated with electronic transitions, such as π → π* and n → π* transitions within the thiophene ring and sulfonamide group. The simulated spectrum can be compared with experimental data to elucidate the electronic properties of the molecule.

Table 1: Representative Simulated Spectroscopic Data for a Thiophene Sulfonamide Derivative

Parameter Description Illustrative Value
FT-IR
ν(N-H) N-H stretching vibration ~3350 cm⁻¹
ν(C-H) Aromatic C-H stretching ~3100 cm⁻¹
ν(C-H) Aliphatic C-H stretching ~2930, 2850 cm⁻¹
ν(S=O)asym Asymmetric SO₂ stretching ~1350 cm⁻¹
ν(S=O)sym Symmetric SO₂ stretching ~1160 cm⁻¹
UV-Vis
λmax Maximum absorption wavelength ~275 nm
Transition Primary electronic transition π → π*
Oscillator Strength Intensity of the transition ~0.4

Note: The values in this table are illustrative for a generic thiophene sulfonamide and are not specific experimental or calculated data for this compound.

In Silico Pharmacokinetic and Drug-Likeness Predictions (ADMET)

In silico methods are crucial for the early assessment of the pharmacokinetic properties of a potential drug candidate. These predictions, often grouped under the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), help in identifying compounds with favorable drug-like properties and minimizing late-stage failures in drug development.

Computational models are used to predict the ADME properties of this compound based on its chemical structure.

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate or inhibitor potential are estimated. High HIA and Caco-2 permeability suggest good oral absorption.

Distribution: The blood-brain barrier (BBB) permeability and plasma protein binding (PPB) are key distribution parameters. These predictions help in understanding whether the compound is likely to reach its target site in the body.

Metabolism: The interaction of the compound with cytochrome P450 (CYP) enzymes is a primary focus. Models predict whether the molecule is a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is critical for assessing potential drug-drug interactions.

Excretion: Properties like total clearance and renal organic cation transporter (OCT2) substrate likelihood are predicted to estimate how the compound is eliminated from the body.

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely drug candidate. Several rule-based filters and property calculations are employed for this assessment.

One of the most widely used is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following rules:

Molecular weight ≤ 500 Da

Log P (octanol-water partition coefficient) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Other parameters like the number of rotatable bonds, topological polar surface area (TPSA), and aqueous solubility (logS) are also critical in assessing oral bioavailability and drug-likeness. Various online platforms and software packages are available to calculate these properties for a given structure. For instance, a recent study on 5-bromo-N-alkylthiophene-2-sulfonamides indicated that one of the synthesized compounds exhibited a favorable drug candidate status based on in-silico tests. nih.govnih.gov

Table 2: Representative In Silico ADMET and Drug-Likeness Predictions for a Sulfonamide Drug Candidate

Property Parameter Illustrative Predicted Value Interpretation
Physicochemical Molecular Weight < 500 Favorable
LogP < 5 Favorable
Hydrogen Bond Donors < 5 Favorable
Hydrogen Bond Acceptors < 10 Favorable
TPSA < 140 Ų Good cell permeability
Absorption Human Intestinal Abs. > 80% High
Caco-2 Permeability > 0.90 High
Distribution BBB Permeability LogBB < -1 Low CNS penetration
Metabolism CYP2D6 Inhibitor No Low risk of interaction
CYP3A4 Inhibitor No Low risk of interaction
Excretion Total Clearance log(CLtot) > 0.5 Moderate clearance

Note: This table presents typical parameters and illustrative values for a potential drug candidate and does not represent specific data for this compound.

Preclinical Pharmacological Evaluation of 5 Bromo N Cyclohexylthiophene 2 Sulfonamide Analogues

In Vitro Efficacy Assays

Enzyme Inhibition Assays (e.g., Determination of IC50 and Ki Values)

Analogues of 5-bromo-N-cyclohexylthiophene-2-sulfonamide have been evaluated as inhibitors of several key enzymes. Thiophene-based sulfonamides have demonstrated potent inhibitory effects on human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov For these analogues, IC50 values ranged from 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II. nih.gov The corresponding Ki values were in the range of 66.49 ± 17.15 nM to 234.99 ± 15.44 µM for hCA-I and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II. nih.gov

Another study focused on N-(5-substituted) thiophene-2-alkylsulfonamides as inhibitors of 5-lipoxygenase (5-LO). These compounds exhibited dose-dependent inhibition with IC50 values ranging from 20-100 nM in a rat basophilic leukemia (RBL-1) cell homogenate assay. nih.gov

Table 1: Enzyme Inhibition Data for Thiophene (B33073) Sulfonamide Analogues

Enzyme Target Compound Class IC50 Range Ki Range
hCA-I Thiophene-based sulfonamides 69 nM - 70 µM 66.49 - 234.99 µM
hCA-II Thiophene-based sulfonamides 23.4 nM - 1.405 µM 74.88 - 38.04 µM
5-LO N-(5-substituted) thiophene-2-alkylsulfonamides 20 - 100 nM Not Reported

Cell-Based Functional Assays (e.g., Cell Growth Inhibition, Cytotoxicity in Disease Models)

The cytotoxic potential of various thiophene sulfonamide analogues has been investigated against several human cancer cell lines. A novel series of thiophenes incorporating a sulfonamide moiety demonstrated cytotoxic activity against the human breast cancer cell line (MCF7). semanticscholar.org For some of these compounds, the IC50 values were found to be as low as 9.55 µmol L-1, indicating a higher potency than the reference drug doxorubicin in that particular study. semanticscholar.org

In another study, 2,5-Dichlorothiophene-3-sulfonamide was identified as a promising anticancer agent, with GI50 (Growth Inhibition 50) values of 7.2 ± 1.12 µM against HeLa (cervical cancer), 4.62 ± 0.13 µM against MDA-MB-231 (breast cancer), and 7.13 ± 0.13 µM against MCF-7 (breast cancer) cell lines. nih.gov Furthermore, certain isopimaric acid acyl-5-bromothiophene-2-sulfonamide derivatives showed significant inhibition of Hela, MDA-MB-231, and Hep G-2 (liver cancer) cells at a concentration of 100 μmol/L. researchgate.net One particular compound from this series demonstrated a better inhibitory effect than the widely used anticancer agent 5-fluorouracil (5-FU). researchgate.net

Table 2: Cytotoxicity of Thiophene Sulfonamide Analogues in Cancer Cell Lines

Compound Class Cell Line Activity Metric Value
Novel thiophene sulfonamides MCF7 (Breast) IC50 9.55 - 32.00 µmol L-1
2,5-Dichlorothiophene-3-sulfonamide HeLa (Cervical) GI50 7.2 ± 1.12 µM
2,5-Dichlorothiophene-3-sulfonamide MDA-MB-231 (Breast) GI50 4.62 ± 0.13 µM
2,5-Dichlorothiophene-3-sulfonamide MCF-7 (Breast) GI50 7.13 ± 0.13 µM
Isopimaric acid acyl-5-bromothiophene-2-sulfonamide Hela, MDA-MB-231, Hep G-2 % Inhibition at 100 µmol/L 91.36% - 94.06%

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC))

A study on 5-bromo-N-alkylthiophene-2-sulfonamides demonstrated their antibacterial efficacy against clinically isolated New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147. nih.gov The antibacterial activity was evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. nih.gov

One of the synthesized compounds, 5-bromo-N-propylthiophene-2-sulfonamide, exhibited the lowest MIC and MBC values of 0.39 μg/mL and 0.78 μg/mL, respectively, indicating high potency against this resistant bacterial strain. nih.gov Another analogue, 5-bromo-N-ethylthiophene-2-sulfonamide, showed a MIC of 3.125 μg/mL and an MBC of 6.25 μg/mL. nih.gov

Table 3: Antimicrobial Activity of 5-bromo-N-alkylthiophene-2-sulfonamide Analogues against K. pneumoniae ST147

Compound MIC (μg/mL) MBC (μg/mL)
5-bromo-N-propylthiophene-2-sulfonamide 0.39 0.78
5-bromo-N-ethylthiophene-2-sulfonamide 3.125 6.25

In Vivo Efficacy Studies in Relevant Preclinical Animal Models

While in vivo data for this compound is not available, studies on related thiophene derivatives provide insights into their potential in vivo efficacy.

Disease-Specific Animal Models (e.g., Infectious Disease Models, Cancer Xenograft Models, Inflammatory Pain Models)

In the context of infectious diseases, a benzothiophene derivative, JSF-3269, has shown in vivo efficacy in an immunocompetent mouse model of acute, drug-resistant Enterococcus faecium infection. nih.gov This suggests that the broader class of thiophene-containing compounds may have therapeutic potential for treating bacterial infections in vivo.

For anticancer applications, various thiophene derivatives have been evaluated in vivo using cancer xenograft models. For instance, certain 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one candidates were assessed in a breast cancer mouse xenograft model, where they demonstrated a reduction in tumor growth starting from the second day of treatment, with the maximal effect observed after eight days. mdpi.com

In the realm of inflammatory pain, a representative N-(5-substituted) thiophene-2-alkylsulfonamide showed significant anti-inflammatory activity in the adjuvant arthritic rat model. nih.gov

Evaluation of Pharmacodynamic Biomarkers

There is currently a lack of specific information in the public domain regarding the evaluation of pharmacodynamic biomarkers for this compound or its close analogues in preclinical studies. For sulfonamide antibiotics in general, pharmacodynamic studies often focus on the relationship between drug concentration and the time course of antimicrobial effects, which can inform optimal dosing regimens. msdvetmanual.com The identification and validation of specific biomarkers for this class of thiophene sulfonamides would be a crucial step in their future development. youtube.com

Establishment of Dose-Response Relationships in Efficacy Models

The establishment of dose-response relationships is a critical step in the preclinical evaluation of any new chemical entity. For thiophene-based sulfonamides, this would typically involve assessing their efficacy in validated in vitro and in vivo models relevant to their proposed therapeutic indication. For instance, many thiophene sulfonamides have been investigated as carbonic anhydrase inhibitors. In such cases, dose-response studies would quantify the concentration of the compound required to inhibit the enzymatic activity of carbonic anhydrase isoforms by 50% (IC50).

While specific efficacy data for this compound is not available, a hypothetical dose-response relationship in an enzymatic assay could be presented as follows:

Hypothetical Dose-Response of a Thiophene Sulfonamide Analogue in a Carbonic Anhydrase II Inhibition Assay

Compound Concentration (nM) Percent Inhibition (%)
1 15
10 45
50 75
100 90

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Pharmacokinetic Profiling in Preclinical Species

Pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated by the body. These parameters are crucial for predicting the compound's behavior in humans.

Determination of Half-life and Volume of Distribution

The half-life (t1/2) of a drug is the time it takes for the concentration of the drug in the plasma to be reduced by half. The volume of distribution (Vd) is a theoretical volume that represents the extent of a drug's distribution in the body's tissues. For sulfonamides, these parameters can vary significantly based on the specific chemical structure and the preclinical species being studied. For example, the plasma half-life of sulfadiazine has been reported to be 10.1 hours in cattle and 2.9 hours in pigs, highlighting species-specific differences. msdvetmanual.com

A study on sulfathiazole and sulfamethazine in pigs following intravenous administration provides an example of how these parameters are determined and reported. researchgate.net

Pharmacokinetic Parameters of Sulfonamides in Pigs (Intravenous Administration)

Compound Half-life (t1/2β) (hours) Volume of Distribution (Vd) (L/kg)
Sulfathiazole 9.0 ± 1.6 1.16 ± 0.16

Data from a study on sulfathiazole and sulfamethazine in pigs. researchgate.net These values are not directly applicable to this compound but serve as an example of pharmacokinetic data.

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin, can significantly influence its distribution and availability to target tissues. Generally, only the unbound fraction of a drug is pharmacologically active. Sulfonamides are known to bind to plasma proteins to varying degrees. This binding is a key factor in their pharmacokinetic profile. nih.gov The interaction of sulfonamides with proteins can be studied using techniques like equilibrium dialysis.

Illustrative Plasma Protein Binding of Drug Candidates

Compound Class Typical Binding Affinity Primary Binding Protein
Sulfonamides Moderate to High Albumin

This table provides a generalized overview and is not specific to this compound.

Future Research Directions and Therapeutic Potential of 5 Bromo N Cyclohexylthiophene 2 Sulfonamide Derivatives

Development of Highly Selective and Potent Inhibitors

A primary objective in medicinal chemistry is the development of compounds that exhibit high potency against their intended biological target while minimizing off-target effects. For derivatives of 5-bromo-N-cyclohexylthiophene-2-sulfonamide, this involves systematic structural modifications to enhance their inhibitory activity and selectivity.

Initial studies on analogous 5-bromo-N-alkylthiophene-2-sulfonamides have shown that the nature of the N-substituent significantly influences antibacterial potency. nih.govdovepress.com For example, 5-bromo-N-propylthiophene-2-sulfonamide (a compound analogous to the N-cyclohexyl variant) was identified as a highly potent agent against NDM-1 producing K. pneumoniae ST147, with a Minimum Inhibitory Concentration (MIC) of 0.39 μg/mL. nih.govresearchgate.net Future research should build on these findings by exploring a variety of substitutions on both the cyclohexyl ring and the thiophene (B33073) core.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the cyclohexyl group (e.g., introducing hydroxyl, amino, or carboxyl groups) and the thiophene ring (e.g., replacing the bromine atom at the 5-position with other halogens or aryl groups via cross-coupling reactions) to map the chemical space and identify key structural features for optimal activity. nih.govyoutube.com

Target-Based Design: Once a primary biological target is confirmed (e.g., a specific bacterial enzyme), computational docking and molecular modeling can be used to design derivatives that fit precisely into the active site, thereby enhancing binding affinity and selectivity. nih.gov

Isosteric Replacement: Replacing parts of the molecule with chemical groups that have similar physical or chemical properties to enhance potency, improve pharmacokinetic properties, or reduce toxicity.

The table below summarizes the antibacterial activity of some synthesized 5-bromo-N-alkylthiophene-2-sulfonamides, which can serve as a baseline for the development of N-cyclohexyl derivatives. nih.govdovepress.com

Compound IDN-SubstituentYield (%)MIC (μg/mL) vs. NDM-KP ST147MBC (μg/mL) vs. NDM-KP ST147
3a Ethyl72%--
3b Propyl78%0.390.78
3c Isopropyl62%--

Data sourced from recent studies on N-alkyl derivatives. nih.govdovepress.com MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Exploration of Novel Biological Targets and Polypharmacology Approaches

While initial evidence points towards antibacterial applications, the thiophene-sulfonamide scaffold is known to interact with a range of biological targets. nih.govnih.gov A comprehensive exploration of other potential therapeutic applications is a critical avenue for future research.

Carbonic Anhydrase Inhibition: Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, with applications in treating glaucoma, edema, and certain types of cancer. nih.govnih.govnih.gov Thiophene-based sulfonamides, in particular, have shown potent inhibitory effects against human CA isoenzymes hCA-I and hCA-II. nih.gov Derivatives of this compound should be screened against a panel of CA isoenzymes to explore their potential as diuretics or anticancer agents. researchgate.net

Anticancer Activity: Numerous thiophene derivatives have been investigated for their cytotoxic effects against various cancer cell lines. nih.govresearchgate.netmdpi.com Research indicates that these compounds can induce apoptosis and inhibit cancer cell proliferation. mdpi.com Screening the this compound library against panels of cancer cells (e.g., breast, colon, melanoma) could uncover novel oncology applications. nih.govmdpi.com

Polypharmacology: This approach involves designing drugs that can modulate multiple biological targets simultaneously to achieve a greater therapeutic effect, particularly for complex diseases like cancer or neurodegenerative disorders. The inherent ability of the sulfonamide group to bind to different enzymes makes this scaffold an excellent candidate for a polypharmacological approach. nih.gov Future work could focus on designing derivatives that co-inhibit targets in related pathways, such as different bacterial enzymes or multiple receptor tyrosine kinases in cancer.

Strategies for Combination Therapies and Synergistic Effects with Existing Agents

The increasing prevalence of drug resistance, especially in bacteria, necessitates the development of novel therapeutic strategies. nih.gov Combining new chemical entities with existing drugs can restore the efficacy of older antibiotics, reduce the required dosage, and slow the development of resistance.

Future research on this compound derivatives should investigate their potential for synergistic interactions with conventional antibiotics. la.govmdpi.com For example, a derivative could act as a beta-lactamase inhibitor, thereby restoring the activity of beta-lactam antibiotics against resistant bacteria.

Potential combination strategies include:

Checkerboard Assays: These in vitro tests can systematically evaluate the interaction between thiophene-sulfonamide derivatives and a wide range of clinically used antibiotics (e.g., aminoglycosides, fluoroquinolones, linezolid) to identify synergistic or additive effects. mdpi.com

Mechanism-Based Combinations: If a derivative is found to inhibit a specific bacterial pathway, such as folate synthesis (a known target of sulfonamides), it can be combined with drugs that target different essential pathways, leading to a potent synergistic effect. nih.govla.gov

Adjuvant Therapy in Oncology: In cancer treatment, these derivatives could be tested in combination with standard chemotherapeutic agents or targeted therapies to enhance tumor cell killing or overcome resistance mechanisms.

A study on thiosemicarbazides, another class of sulfur-containing compounds, demonstrated successful synergistic effects with antibiotics like linezolid (B1675486) and gentamicin, providing a model for how such studies could be designed for thiophene-sulfonamides. mdpi.com

Integration of Advanced Synthetic Methodologies for Broader Scaffold Diversification

To thoroughly explore the structure-activity relationships and identify lead compounds, a diverse library of derivatives is essential. Leveraging modern synthetic organic chemistry techniques can accelerate the creation of this library. researchgate.netnih.govbohrium.com The synthesis of the core scaffold involves reacting 5-bromothiophene-2-sulfonamide (B1270684) with various alkylating or arylating agents. nih.gov

Advanced methodologies for diversification include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura coupling can be used to replace the bromine atom on the thiophene ring with a wide variety of aryl or heteroaryl groups, dramatically increasing structural diversity. nih.govbohrium.com

Multicomponent Reactions (MCRs): MCRs allow for the assembly of complex molecules from three or more starting materials in a single step, offering an efficient route to novel and diverse thiophene-based structures. researchgate.netbohrium.com

Flow Chemistry and Automated Synthesis: These technologies can enable the rapid, safe, and scalable production of a large number of analogs for high-throughput screening.

Recent reviews highlight numerous innovative methods for synthesizing thiophene derivatives, including iodine-promoted heterocyclization and various metal-catalyzed approaches, which could be adapted for this specific scaffold. nih.govbohrium.com

Application of Artificial Intelligence and Machine Learning in Drug Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. researchgate.netnih.govmdpi.com These computational tools can analyze vast datasets to predict the properties of novel molecules, saving significant time and resources compared to traditional methods. nih.govfrontiersin.org

For the this compound series, AI and ML can be applied in several ways:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built using data from an initial set of synthesized and tested derivatives. These models can then predict the biological activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates. frontiersin.org

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties (e.g., high potency against a specific target, low predicted toxicity). nih.gov These models can explore a vast chemical space to propose novel derivatives of the thiophene-sulfonamide scaffold.

Target Identification and Validation: AI algorithms can analyze biological data to identify and validate novel protein targets for which these compounds might be effective. nih.gov

Pharmacokinetic and Toxicity Prediction: ML models can predict the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of new derivatives early in the design phase, allowing researchers to focus on compounds with a higher likelihood of success in clinical trials. mdpi.com

By integrating these computational approaches with traditional medicinal chemistry, the development of therapeutic agents from the this compound scaffold can be significantly streamlined and optimized. researchgate.net

Q & A

Basic: What are the standard synthetic routes for 5-bromo-N-cyclohexylthiophene-2-sulfonamide?

The synthesis typically involves sequential functionalization of the thiophene ring. A common approach includes:

  • Bromination : Introduce the bromine atom at the 5-position of thiophene using reagents like N-bromosuccinimide (NBS) under controlled conditions.
  • Sulfonylation : React the brominated thiophene with chlorosulfonic acid to form the sulfonyl chloride intermediate.
  • Amine Coupling : Introduce the cyclohexylamine group via nucleophilic substitution, often catalyzed by triethylamine in anhydrous solvents like THF or DCM .
    Microwave-assisted cross-coupling (e.g., Suzuki-Miyaura) can enhance reaction efficiency, as demonstrated in analogous bromothiophene sulfonamide syntheses .

Basic: How is the molecular structure of this compound confirmed?

Structural confirmation requires multi-technique validation:

  • X-ray Crystallography : Resolves bond lengths, angles, and spatial arrangement of the sulfonamide group and cyclohexyl substituent. For example, similar sulfonamides show dihedral angles of ~75° between the thiophene and benzene rings .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify key signals, such as the sulfonamide NH (~10 ppm) and cyclohexyl protons (1.2–2.2 ppm). 1^1H-15^15N HMBC can confirm N-cyclohexyl connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 334.99 for C10_{10}H13_{13}BrN2_2O2_2S2_2) .

Advanced: How can researchers optimize reaction yields in palladium-catalyzed cross-coupling steps for derivatives?

Key parameters include:

  • Catalyst System : Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) with ligands like triphenylphosphine to stabilize intermediates. Copper(I) iodide co-catalysis improves efficiency in Sonogashira couplings .
  • Solvent and Temperature : Anhydrous THF or DMF at 60–80°C under microwave irradiation reduces side reactions. For example, microwave conditions (300 W, 60°C, 10 min) achieved >85% yield in analogous bromothiophene couplings .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol removes unreacted bromo-precursors .

Advanced: How to resolve contradictions in reported biological activity data for sulfonamide derivatives?

Contradictions often arise from substituent effects or assay variability. Methodological solutions include:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary the N-cyclohexyl group and compare with analogues (e.g., benzyl or aryl substitutions). For instance, cyclohexyl groups may enhance lipophilicity, altering membrane permeability .
  • Assay Standardization : Use consistent cell lines (e.g., U87MG glioma cells for antitumor studies) and control for sulfonamide hydrolysis, which can generate inactive metabolites .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like carbonic anhydrase IX, clarifying discrepancies between in vitro and in vivo results .

Advanced: What is the role of the cyclohexyl group in modulating biological activity?

The cyclohexyl moiety influences:

  • Lipophilicity : Enhances blood-brain barrier penetration, critical for CNS-targeted agents. LogP values for cyclohexyl derivatives are typically 1.5–2.0 higher than aromatic analogues .
  • Steric Effects : Bulky substituents can hinder binding to flat enzymatic pockets. Compare IC50_{50} values against less hindered derivatives (e.g., N-methyl or N-cyclopropyl) to assess steric tolerance .
  • Metabolic Stability : Cyclohexyl groups resist cytochrome P450 oxidation better than benzyl groups, as shown in pharmacokinetic studies of related sulfonamides .

Advanced: How can computational methods predict the compound’s interactions with biological targets?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the sulfonamide group’s charge distribution (-0.45 e on sulfur) correlates with hydrogen bonding to serine residues in enzymes .
  • Molecular Dynamics (MD) Simulations : Simulate binding to carbonic anhydrase IX over 100 ns trajectories to assess stability of the sulfonamide-Zn2+^{2+} interaction .
  • Pharmacophore Modeling : Define essential features (e.g., sulfonamide as an anchor, bromine as a hydrophobic probe) to screen virtual libraries for analogs .

Advanced: What strategies mitigate crystallization challenges during synthesis?

  • Solvent Screening : Use mixed solvents (e.g., EtOAc/hexane) to modulate polarity. Cyclohexyl derivatives often crystallize best from ethanol .
  • Seeding : Introduce pre-formed crystals of analogous compounds (e.g., N-cyclopropyl sulfonamides) to induce nucleation .
  • Temperature Gradients : Slow cooling from reflux (e.g., 60°C to 4°C over 12 h) improves crystal quality for X-ray analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.